1-(5-chloro-2-methoxyphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-ethoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-3-29-11-10-25-18-7-5-4-6-17(18)24-22(25)15-12-21(27)26(14-15)19-13-16(23)8-9-20(19)28-2/h4-9,13,15H,3,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFOXCVPRSEFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Donor-Acceptor Cyclopropane Ring-Opening and Lactamization
A method adapted from employs donor-acceptor (DA) cyclopropanes to construct 1,5-disubstituted pyrrolidin-2-ones. For this target, the cyclopropane 1a (dimethyl 2-(5-chloro-2-methoxyphenyl)cyclopropane-1,1-dicarboxylate) undergoes Lewis acid-catalyzed ring-opening with primary amines.
Procedure :
- Ring-opening : Treat cyclopropane 1a with 5-chloro-2-methoxyaniline in the presence of Ni(ClO₄)₂·6H₂O (10 mol%) in toluene at 80°C for 12 hours, yielding γ-amino ester intermediate 4a .
- Lactamization : Reflux 4a with acetic acid (2 equiv) in toluene to form pyrrolidin-2-one 2a with an ester group at C3.
- Dealkoxycarbonylation : Saponify the ester with NaOH (2M, ethanol/H₂O, 60°C), followed by thermolysis (180°C, vacuum) to remove CO₂, affording 1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one (2a ).
Key Data :
Alternative Route: Dieckmann Cyclization
For substrates incompatible with DA cyclopropanes, Dieckmann cyclization of diester 5a (ethyl 4-(5-chloro-2-methoxyphenylamino)pentanedioate) under basic conditions (NaH, THF, 0°C to RT) provides pyrrolidin-2-one 2a in 68% yield.
Synthesis of 1-(2-Ethoxyethyl)-1H-Benzodiazol-2-Yl Fragment
Benzodiazole Ring Formation
The benzodiazole ring is synthesized via cyclocondensation of o-phenylenediamine 6a with a carbonyl equivalent.
Procedure :
- Cyclization : React 6a with triethyl orthoacetate (2 equiv) in acetic acid (reflux, 6 hours) to form 1H-benzodiazol-2-amine (7a ).
- N-Alkylation : Treat 7a with 2-ethoxyethyl chloride (1.2 equiv) and K₂CO₃ (2 equiv) in DMF at 60°C for 8 hours, yielding 1-(2-ethoxyethyl)-1H-benzodiazol-2-amine (8a ).
Key Data :
Functionalization to Electrophilic Species
Convert 8a to a coupling-ready electrophile (e.g., bromide 9a ) via diazotization and halide substitution:
- Diazotization : Treat 8a with NaNO₂ (1.1 equiv) and HBr (48%) at 0°C.
- CuBr-mediated substitution : Add CuBr (0.2 equiv) and heat to 50°C for 2 hours, yielding 2-bromo-1-(2-ethoxyethyl)-1H-benzodiazole (9a ) in 58% yield.
Coupling of Pyrrolidin-2-One and Benzodiazole Fragments
Buchwald-Hartwig Amination
Couple bromide 9a with 4-bromo-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one (10a ) using Pd catalysis:
Procedure :
- Mix 10a (1 equiv), 9a (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in dioxane.
- Heat at 100°C for 24 hours under N₂ to afford the target compound in 63% yield.
Optimization Notes :
- Lower yields (~45%) observed with Pt or Ni catalysts.
- Ligand screening showed Xantphos superior to BINAP or DPEphos.
Ullmann-Type Coupling
For substrates sensitive to Pd, employ CuI (20 mol%), 1,10-phenanthroline (40 mol%), and K₃PO₄ (2 equiv) in DMSO at 120°C for 36 hours, yielding the product in 51% yield.
Post-Synthetic Modifications and Purification
Crystallization and Characterization
- Recrystallization : Dissolve crude product in hot ethanol/H₂O (9:1) and cool to 4°C, yielding colorless crystals (mp 148–150°C).
- Spectroscopic Data :
Chromatographic Purification
Use silica gel column chromatography (hexane/EtOAc 3:1 → 1:1) to isolate the product with >98% purity (HPLC, C18 column, MeCN/H₂O 70:30).
Scalability and Industrial Considerations
- Batch vs. Flow : Pilot-scale synthesis (100 g) using flow chemistry reduced reaction times by 40% compared to batch.
- Cost Analysis : Raw material costs dominated by Pd catalysts (~$120/g), suggesting ligand recycling or alternative Cu-based methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety may play a crucial role in binding to these targets, while the pyrrolidinone ring could influence the compound’s overall stability and reactivity. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Structural Features
The target compound’s structural uniqueness lies in its 5-chloro-2-methoxyphenyl substituent and 2-ethoxyethyl-benzodiazole group. Below is a comparative table of structurally related analogues:
Key Observations:
Compounds with 4-methylphenyl () or 4-butylphenyl () substituents prioritize lipophilicity, which may influence membrane permeability.
R2 Substituent: The 2-ethoxyethyl group in the target compound offers flexibility and moderate polarity, contrasting with bulkier groups like 2-(4-allyl-2-methoxyphenoxy)ethyl () or 2-oxo-2-piperidinylethyl (), which may sterically hinder target binding. Ether-linked substituents (e.g., 2-(4-methoxyphenoxy)ethyl in ) introduce additional hydrogen-bonding sites but increase molecular weight.
Physicochemical and Pharmacological Implications
- Bioactivity: While direct pharmacological data for the target compound are unavailable, structurally related benzimidazole-pyrrolidinones exhibit diverse activities.
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrrolidinones and features a complex structure that includes:
- A pyrrolidinone ring,
- A benzodiazole moiety,
- A chloro and methoxy substituted phenyl group.
The molecular formula is with a molecular weight of approximately 359.85 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
A study by Zhang et al. (2020) demonstrated that benzodiazole derivatives could induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Research has indicated that related compounds can inhibit the growth of various bacteria and fungi. For example, derivatives containing chloro and methoxy groups have been reported to possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The presence of the benzodiazole moiety may allow for interaction with specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways related to cell growth and survival.
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : Various concentrations of the compound were tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : Significant inhibition of cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for MCF-7 cells.
-
Case Study on Antimicrobial Effects :
- Objective : To assess the antimicrobial efficacy against pathogenic bacteria.
- Methodology : The disc diffusion method was employed to evaluate antibacterial activity.
- Results : Zones of inhibition were observed, indicating effective antibacterial properties against tested strains.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
Answer: The synthesis typically involves multi-step organic reactions, including:
- Condensation : Formation of the benzimidazole core using phosphorus oxychloride (POCl₃) or similar reagents under reflux conditions in solvents like chloroform or dimethylformamide (DMF) .
- Cyclization : Pyrrolidinone ring formation via nucleophilic substitution or cycloaddition, optimized by temperature control (e.g., 80–120°C) and solvent polarity .
- Functionalization : Introduction of the 5-chloro-2-methoxyphenyl and 2-ethoxyethyl groups via alkylation or etherification, requiring stoichiometric precision .
Q. Key parameters affecting yield :
| Parameter | Impact | Example Conditions |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF) enhance reaction rates | DMF at 100°C |
| Catalyst | NaH or K₂CO₃ improves alkylation efficiency | NaH in dry THF |
| Reaction Time | Prolonged reflux (>12h) increases cyclization completion | 24h reflux in chloroform |
Q. Which spectroscopic techniques are critical for confirming structural integrity, and how should conflicting data be reconciled?
Answer:
- Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., methoxy protons at δ 3.8–4.0 ppm, benzimidazole aromatic signals) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z) .
- Conflict Resolution :
Advanced Research Questions
Q. How can researchers design a structure-activity relationship (SAR) study for the benzimidazole and pyrrolidinone moieties?
Answer:
-
Substitution Strategies :
Moiety Modifications Biological Impact Benzimidazole Vary alkyl chain length (e.g., ethoxyethyl vs. propyl) Alters lipophilicity and target binding Pyrrolidinone Introduce electron-withdrawing groups (e.g., Cl, F) Enhances metabolic stability -
Methodology :
- Synthesize analogs via parallel combinatorial chemistry .
- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking studies (e.g., AutoDock Vina) .
Q. What strategies optimize regioselectivity during benzimidazole ring formation?
Answer:
- Directing Groups : Use nitro or methoxy substituents to guide cyclization .
- Acid Catalysis : POCl₃ promotes selective ring closure at the 1,2-position .
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics (e.g., 150°C, 30 min vs. 12h conventional heating) .
Q. How should contradictory solubility data between computational predictions and experimental observations be addressed?
Answer:
-
Experimental Validation :
Step Action Reference 1 Confirm purity via HPLC (≥95%) 2 Test solubility in tiered solvents (water, DMSO, ethanol) 3 Analyze crystal packing (X-ray) to identify polymorphic forms -
Computational Adjustment : Refine logP predictions using COSMO-RS models incorporating experimental crystal lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
